

Application Notes and Protocols for Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Blue 94

Cat. No.: B1169305

[Get Quote](#)

Topic: Quantitative Analysis of Lipid Content

A Note on Solvent Blue 94: Initial searches for established methods for the quantitative analysis of lipid content using Solvent Blue 94 did not yield any specific protocols or applications in a biological or pharmaceutical research context. Solvent Blue 94 is documented as an anthraquinone-based blue colored solvent dye with high resistance to light, heat, water, acid, and alkali.^[1] Its primary applications are in industrial products such as oil painting, transparent paints, ballpoint pen inks, and printing inks.^[1] There is no evidence in the reviewed scientific literature to suggest its use as a reagent for the quantitative determination of lipids in biological samples.

Therefore, this document provides a detailed application note and protocol for a widely accepted and robust colorimetric method for quantitative lipid analysis: the Sulfo-Phospho-Vanillin (SPV) method. This method is suitable for researchers, scientists, and drug development professionals for the high-throughput analysis of total lipids.^[2]

Application Note: Quantitative Analysis of Total Lipid Content using the Sulfo-Phospho-Vanillin (SPV) Method

Introduction

The sulfo-phospho-vanillin (SPV) method is a colorimetric assay used for the quantitative determination of total lipids in a variety of biological samples.^[3] This method is particularly advantageous as it is rapid, high-throughput, and does not require costly instrumentation.^{[4][5]} The assay is based on the reaction of lipids with concentrated sulfuric acid to form a carbonium ion, which then reacts with vanillin in the presence of phosphoric acid to produce a pink-colored complex.^{[6][7]} The intensity of the color is proportional to the amount of lipid present and can be measured spectrophotometrically.^[3]

Principle of the Method

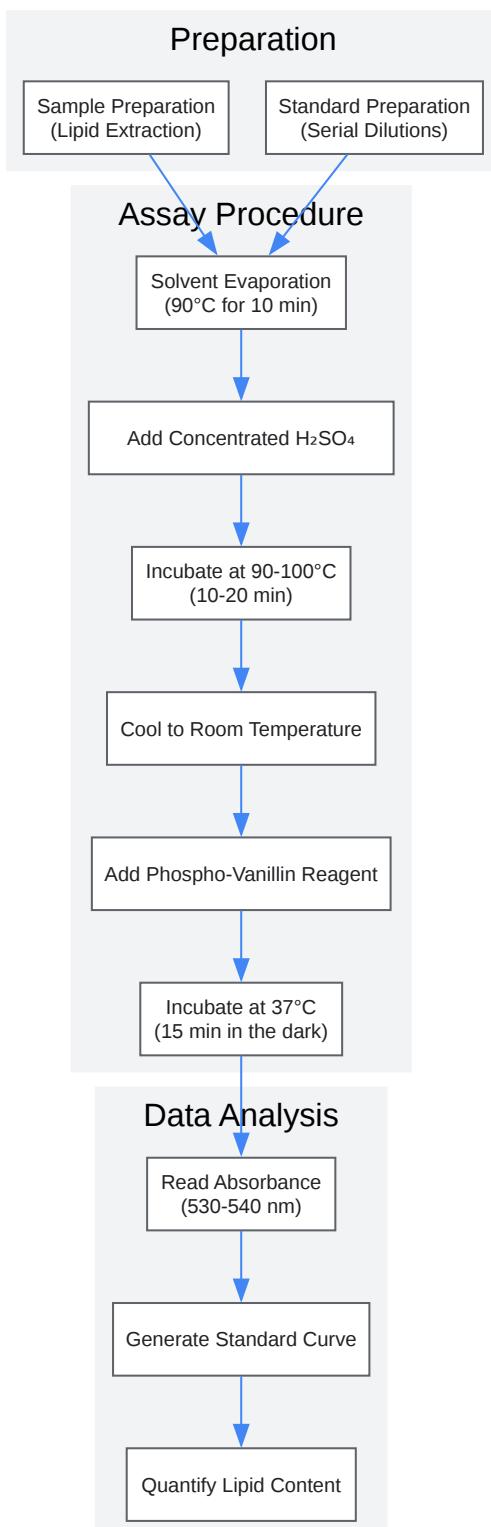
The SPV reaction occurs in two main steps:

- Reaction with Sulfuric Acid: Lipids are heated in the presence of concentrated sulfuric acid. This reaction is believed to create an unsaturated lipid intermediate (a carbonium ion). A positive SPV reaction generally requires the presence of double bonds or free hydroxyl groups within the lipid molecules.^{[2][5]}
- Color Development with Vanillin: The resulting lipid-derived products react with a phospho-vanillin reagent to form a pink chromophore.^[6] The absorbance of this chromophore is then measured, typically at a wavelength between 530 nm and 540 nm, to quantify the total lipid content.^{[2][3][8]}

Applications

The SPV method is versatile and can be applied to determine the total lipid content in various samples, including:

- Serum and plasma^{[6][7]}
- Tissues
- Cultured cells
- Microorganisms such as microalgae and yeast^[5]
- Extracellular vesicles^{[8][9]}
- Food samples


Experimental Protocols

Materials and Reagents

- Lipid Standards: A standard lipid solution is required for generating a standard curve. Commonly used standards include cholesterol, canola oil, or a lipid mixture that mimics the composition of the sample.[3][10] A stock solution of 1 mg/mL in chloroform or a 2:1 chloroform:methanol mixture is typical.[2][4]
- Samples: Biological samples of interest (e.g., cell lysates, tissue homogenates, serum).
- Chloroform (or a 2:1 chloroform:methanol solvent system)
- Concentrated Sulfuric Acid (95-98%)
- Phospho-Vanillin Reagent:
 - To prepare, dissolve vanillin in hot water and then add phosphoric acid. A common preparation involves dissolving 600 mg of vanillin in 100 mL of hot water, then adding 400 mL of 85% phosphoric acid.[5] Another protocol suggests dissolving 50 mg of vanillin in 50 mL of 17% phosphoric acid.[8] The reagent should be stored in the dark at 4°C.
- Equipment:
 - Glass test tubes or a 96-well glass plate[2]
 - Heating block or water bath capable of reaching 90-100°C[6][8]
 - Vortex mixer
 - Microplate reader or spectrophotometer capable of reading absorbance at 530-540 nm[3][8]
 - Pipettes

Experimental Workflow Diagram

Experimental Workflow for SPV Lipid Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the Sulfo-Phospho-Vanillin (SPV) lipid assay.

Detailed Protocol

a. Preparation of Lipid Standards

- Prepare a stock solution of a lipid standard (e.g., Canola oil) at a concentration of 1 mg/mL in a 2:1 chloroform:methanol solvent.[4]
- Perform serial dilutions of the stock solution to create a range of standard concentrations (e.g., 10, 25, 50, 75, 100, and 150 µg).[3]
- Pipette a fixed volume of each standard dilution into separate glass test tubes.

b. Preparation of Samples

- Extract lipids from your biological sample using a suitable solvent system (e.g., 2:1 chloroform:methanol).
- Pipette a known volume of the lipid extract into separate glass test tubes.
- Include a blank tube containing only the solvent.

c. Assay Procedure

- Evaporate the solvent from all tubes (standards, samples, and blank) by placing them in a heating block at 90°C for approximately 10 minutes.[3]
- Carefully add 100 µL of concentrated sulfuric acid to each tube.[10] Vortex briefly to ensure the dried lipid is dissolved.
- Incubate the tubes at 90-100°C for 10-20 minutes.[6][8]
- Cool the tubes to room temperature by placing them on ice or in a cold-water bath for 5 minutes.[3]
- Optional for microplate format: Transfer 100 µL of the sulfuric acid-lipid mixture to a 96-well glass plate.[2]

- Add 2.4 mL of the phospho-vanillin reagent to each test tube (or a scaled volume for a microplate, e.g., 120 μ L).[3][8] Mix thoroughly.
- Incubate the tubes/plate at 37°C for 15 minutes in the dark to allow for color development.[5]
- Measure the absorbance of the standards and samples at 530 nm (or a wavelength between 500-550 nm) using a spectrophotometer or microplate reader.[3][6] Use the blank to zero the instrument.

Data Presentation and Analysis

a. Standard Curve

- Subtract the absorbance of the blank from the absorbance of each standard.
- Plot the blank-corrected absorbance values against the known lipid mass (in μ g) for the standards.
- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2).

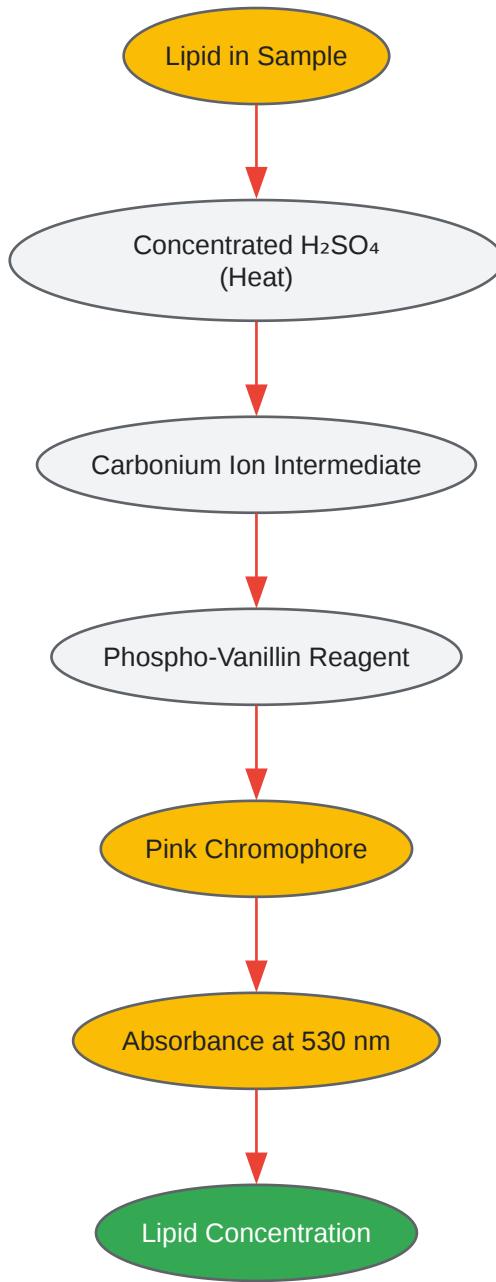
Table 1: Example of a Standard Curve for Lipid Quantification

Lipid Mass (μ g)	Absorbance at 530 nm (Corrected)
10	0.105
25	0.255
50	0.510
75	0.760
100	1.020
150	1.530

b. Quantification of Lipid in Samples

- Subtract the absorbance of the blank from the absorbance of each sample.

- Use the equation from the standard curve to calculate the mass of lipid in your sample: Lipid Mass (μg) = (Sample Absorbance - y-intercept) / slope
- Normalize the lipid mass to the initial amount of sample used (e.g., per mg of tissue, per 10^6 cells, or per mL of serum).


Table 2: Example of Lipid Quantification in Samples

Sample ID	Volume of Extract (μL)	Corrected Absorbance	Calculated Lipid Mass (μg)	Lipid Content ($\mu\text{g}/\text{mg protein}$)
Control 1	50	0.450	44.1	22.05
Control 2	50	0.465	45.6	22.80
Treated 1	50	0.680	66.7	33.35
Treated 2	50	0.705	69.1	34.55

(Note: Assumes initial protein concentration was used for normalization)

Logical Relationship Diagram

Logical Relationship for Lipid Quantification

[Click to download full resolution via product page](#)

Caption: Chemical principle of the SPV method for lipid quantification.

Disclaimer: This protocol is a general guideline. Optimization of incubation times, temperatures, and reagent concentrations may be necessary depending on the specific sample type and laboratory conditions.^{[9][11]} Always handle concentrated sulfuric acid with extreme care in a fume hood and wear appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. The Spectrophotometric Sulfo-Phospho-Vanillin Assessment of Total Lipids in Human Meibomian Gland Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easy and rapid quantification of lipid contents of marine dinoflagellates using the sulfo-phospho-vanillin method [e-algae.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. atlas-medical.com [atlas-medical.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. An improved 96 well plate format lipid quantification assay for standardisation of experiments with extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Colorimetric sulfo-phospho-vanillin (SPV) method for analysis of lipids in mucin [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative Lipid Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1169305#quantitative-analysis-of-lipid-content-using-solvent-blue-94>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com